molecular formula C4H6ClN3 B1295470 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole CAS No. 56616-97-8

5-Chloro-1,3-dimethyl-1H-1,2,4-triazole

Cat. No.: B1295470
CAS No.: 56616-97-8
M. Wt: 131.56 g/mol
InChI Key: VASAIVDULFBVCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole typically involves the chlorination of 1,3-dimethyl-1H-1,2,4-triazole. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Scientific Research Applications

Chemistry: 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: Its derivatives have been studied for their biological activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Comparison: 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Biological Activity

5-Chloro-1,3-dimethyl-1H-1,2,4-triazole is a member of the triazole family of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound has a unique substitution pattern that influences its chemical reactivity and biological interactions. The presence of chlorine and methyl groups contributes to its stability and bioactivity. The compound's structure can be represented as follows:

C5H7ClN4\text{C}_5\text{H}_7\text{ClN}_4

Mode of Action

As a triazole derivative, this compound exerts its biological effects primarily through hydrogen bonding and protonation reactions , especially under acidic conditions. This interaction allows the compound to bind effectively to various biological targets.

Biochemical Pathways

Triazoles participate in several biochemical pathways:

  • Inhibition of fungal ergosterol synthesis : This is a common mechanism for antifungal agents.
  • Modulation of enzyme activity : Triazoles can affect enzymes involved in metabolic pathways.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. For instance:

  • It has shown efficacy against various strains of Candida and Aspergillus, with minimum inhibitory concentration (MIC) values often below 25 µg/mL .

Table 1: Antifungal Activity Against Various Strains

StrainMIC (µg/mL)
Candida albicans≤ 25
Rhodotorula mucilaginosa≤ 25
Aspergillus niger≤ 50

Antitumor Activity

Studies have also highlighted the potential antitumor effects of triazole derivatives. For example:

  • Certain derivatives have been found to induce apoptosis in cancer cells by disrupting tubulin polymerization and affecting cell cycle progression .

Table 2: Antitumor Effects on Cell Lines

CompoundCell LineIC50 (µM)
5-Chloro-DerivativeHeLa4
5-Chloro-DerivativeJurkat6

Medicinal Applications

The biological activities of this compound make it a candidate for development into antifungal and anticancer therapeutics. Its derivatives are being explored for enhanced efficacy against resistant strains.

Agricultural Uses

In agriculture, triazoles are widely used as fungicides due to their ability to inhibit fungal growth. The stability and effectiveness of compounds like this compound make them suitable for use in crop protection.

Case Studies

Several studies have investigated the biological activity of triazole compounds similar to this compound. For instance:

  • A study demonstrated that triazole derivatives showed potent antifungal activity against fluconazole-resistant strains of Candida albicans, suggesting a promising alternative for treatment .

Properties

IUPAC Name

5-chloro-1,3-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-3-6-4(5)8(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASAIVDULFBVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205191
Record name 1H-1,2,4-Triazole, 5-chloro-1,3-dimethyl-
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Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56616-97-8
Record name 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56616-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 5-chloro-1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 5-chloro-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,3-dimethyl-1H-1,2,4-triazole
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